Covalent Mechanism Drives 91-Fold Improvement in Binding Affinity vs. Non-Covalent Parent
Mcl1-IN-7 (compound 11) exhibits an IC50 of 4.2 nM for Mcl-1 inhibition, representing a ~91-fold enhancement in binding potency compared to its non-covalent parent compound (IC50 = 383 nM) [1]. This quantitative difference is directly attributed to the introduction of an aryl boronic acid carbonyl warhead that forms a reversible covalent bond with Lys234 in the BH3-binding groove of Mcl-1 [1][2].
| Evidence Dimension | Mcl-1 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 4.2 nM |
| Comparator Or Baseline | Non-covalent parent compound (383 nM) |
| Quantified Difference | ~91-fold improvement |
| Conditions | Biochemical binding assay; compound design based on X-ray structure (PDB: 3WIX); covalent bond formed with Lys234 [1][2] |
Why This Matters
This head-to-head comparison demonstrates that covalent modification of Mcl-1 yields a substantial potency gain that cannot be achieved with non-covalent analogs, making Mcl1-IN-7 a superior tool for studies requiring potent Mcl-1 inhibition at lower compound concentrations.
- [1] Akçay G, Belmonte MA, Aquila B, Chuaqui C, Hird AW, Lamb ML, Rawlins PB, Su N, Tentarelli S, Grimster NP, Su Q. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain. Nat Chem Biol. 2016 Nov;12(11):931-936. doi: 10.1038/nchembio.2174. View Source
- [2] Lessene G, Czabotar PE, Colman PM. Close encounter of the covalent kind: Inhibiting MCL1's proapoptotic activity with covalent inhibitors. Cell Death Discov. 2017 Jan 23;3:16094. doi: 10.1038/cddiscovery.2016.94. View Source
